molecular formula C24H32N2O4 B11229537 methyl N-[(2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

methyl N-[(2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

Cat. No.: B11229537
M. Wt: 412.5 g/mol
InChI Key: DGVIUIDUJMUIBO-UHFFFAOYSA-N
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Description

Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Spirocyclization: The spirocyclization step involves the formation of the spiro[cyclohexane-1,3’-isoquinoline] structure. This can be achieved through an intramolecular cyclization reaction.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate acyl chloride.

    Beta-Alanine Coupling: The final step involves coupling the synthesized intermediate with beta-alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It may interact with certain biological receptors, making it useful in drug discovery.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It may serve as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and exert its effects by either inhibiting or activating these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-glycinate: Similar structure but with glycine instead of beta-alanine.

    Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-valinate: Similar structure but with valine instead of beta-alanine.

Uniqueness

The uniqueness of methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate lies in its specific combination of functional groups and spiro structure. This gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 3-[(2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate

InChI

InChI=1S/C24H32N2O4/c1-30-20(27)13-16-25-22(28)21-18-11-5-6-12-19(18)23(29)26(17-9-3-4-10-17)24(21)14-7-2-8-15-24/h5-6,11-12,17,21H,2-4,7-10,13-16H2,1H3,(H,25,28)

InChI Key

DGVIUIDUJMUIBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4

Origin of Product

United States

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